- Preparation of cyclic amidines, Germany, , ,

Cas no 936-49-2 (2-Phenyl-2-imidazoline)

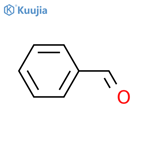

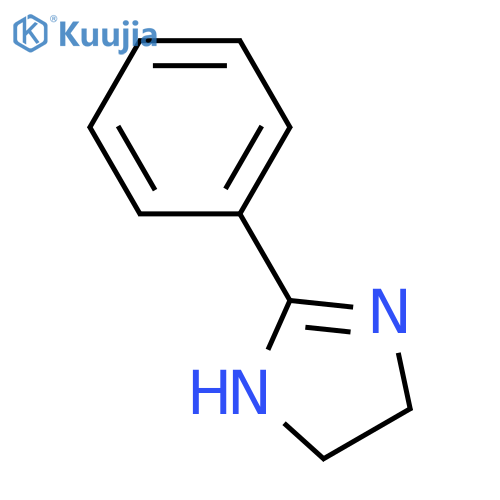

2-Phenyl-2-imidazoline structure

Produktname:2-Phenyl-2-imidazoline

2-Phenyl-2-imidazoline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Phenyl-4,5-dihydro-1H-imidazole

- 2-Phenylimidazoline

- 2-Phenyl-2-imidazoline

- 4,5-Dihydro-2-phenyl-1H-imidazole

- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)

- 2-Phenyl-4,5-dihydroimidazole

- 2PZ-L

- B 31

- Curezol2PZ-L

- NSC 54747

- Veba B 31

- Vestagon B 31

- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)

- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)

- Curezol 2PZ-L

- Curezol 2PZL-T

- Eutomer B 31

- Jietongda SA 31

- SA 31

- 2-Phenyl-4,5-dihydro-1H-imidazole #

- AC-11337

- E78R99DCH8

- EN300-29510

- 2-IMIDAZOLINE, 2-PHENYL-

- MFCD00005180

- STK367860

- EC 213-313-4

- W-100236

- 2-Phenyl-2-imidazoline, >=96% (HPLC)

- BRN 0119250

- DTXSID5061322

- 936-49-2

- NSC54747

- EINECS 213-313-4

- 1H-Imidazole,5-dihydro-2-phenyl-

- STR05026

- BDBM50240363

- 2-Phenyl-1H-Imidazoline

- NS00008391

- F1995-0381

- CS-0008348

- 5-23-06-00425 (Beilstein Handbook Reference)

- 1H-Imidazole, 4,5-dihydro-2-phenyl-

- 2-phenyl imidazoline

- D78018

- Z283858536

- AKOS001429412

- 4,5-dihydro-2-phenylimidazole

- P0685

- NSC-54747

- Q63392122

- CHEMBL274548

- SCHEMBL105024

- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline

-

- MDL: MFCD00005180

- Inchi: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)

- InChI-Schlüssel: BKCCAYLNRIRKDJ-UHFFFAOYSA-N

- Lächelt: N1CCNC=1C1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 146.08400

- Monoisotopenmasse: 146.084

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 157

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 24.4A^2

- XLogP3: 0.9

Experimentelle Eigenschaften

- Farbe/Form: Weiße Kristalle

- Dichte: 1,15 g/cm3

- Schmelzpunkt: 100.0 to 103.0 deg-C

- Siedepunkt: 181°C/20mmHg(lit.)

- Flammpunkt: Fahrenheit: 303.8° f

Celsius: 151° c - Brechungsindex: 1.5600 (estimate)

- Wasserteilungskoeffizient: Auflösung

- PSA: 24.39000

- LogP: 0.80080

- λ max: 325(lit.)

- Löslichkeit: Nicht bestimmt

2-Phenyl-2-imidazoline Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Danger

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Transportnummer gefährlicher Stoffe:UN 3263 8/PG 2

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-38-41-50/53

- Sicherheitshinweise: S26-S36/37/39-S45-S37/39

- RTECS:NJ4395500

-

Identifizierung gefährlicher Stoffe:

- TSCA:Yes

- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature(BD23178)

- Risikophrasen:R36/37/38

- PackingGroup:Ⅲ

2-Phenyl-2-imidazoline Zolldaten

- HS-CODE:2933290090

- Zolldaten:

China Zollkodex:

2933290090Übersicht:

293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

Zusammenfassung:

293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

2-Phenyl-2-imidazoline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9461131-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 100g |

RMB 59.20 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 100g |

¥76.0 | 2021-09-08 | ||

| abcr | AB140695-25 g |

2-Phenyl-2-imidazoline, 95%; . |

936-49-2 | 95% | 25 g |

€47.50 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 25g |

¥36.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 1kg |

¥576.0 | 2021-09-08 | ||

| Ambeed | A591130-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 25g |

$17.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-500g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 500g |

¥296.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |

2-Phenyl-2-imidazoline |

936-49-2 | 50g |

¥434.73 | 2023-11-21 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-100g |

2-Phenyl-2-imidazoline |

936-49-2 | >98.0%(HPLC) | 100g |

¥93.90 | 2023-09-01 | |

| Enamine | EN300-29510-10.0g |

2-phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 93.0% | 10.0g |

$22.0 | 2025-03-21 |

2-Phenyl-2-imidazoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Hydrogen sulfide

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 1 h, reflux; cooled

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referenz

- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation, RSC Advances, 2015, 5(76), 62194-62201

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux

Referenz

- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines, Journal of Organic Chemistry, 2013, 78(8), 4158-4164

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referenz

- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene, Synlett, 2006, (2), 227-230

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Acetonitrile

Referenz

- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations, Tetrahedron, 1986, 42(5), 1449-60

Herstellungsverfahren 7

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referenz

- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine, Tetrahedron, 2007, 63(6), 1474-1480

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 30 min, 0 °C

1.2 Reagents: N-Bromosuccinimide ; overnight, rt

1.3 Reagents: Sodium dithionite Solvents: Water

1.2 Reagents: N-Bromosuccinimide ; overnight, rt

1.3 Reagents: Sodium dithionite Solvents: Water

Referenz

- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates, Tetrahedron, 2007, 63(3), 638-643

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Water ; 30 min, rt

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

Referenz

- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C

Referenz

- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt

Referenz

- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation, Monatshefte fuer Chemie, 2007, 138(6), 579-583

Herstellungsverfahren 14

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

Referenz

- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity, Sustainable Chemistry and Pharmacy, 2023, 34,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: Sulfur ; 2.5 min, rt

Referenz

- Microwave-assisted facile and convenient synthesis of imidazolines, Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons, ARKIVOC (Gainesville, 2018, (7), 131-142

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Solvents: tert-Butanol ; 20 min, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

Referenz

- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide, Synthesis, 2011, (10), 1599-1603

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C

Referenz

- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles, Journal of Organic Chemistry, 2007, 72(12), 4440-4448

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C

Referenz

- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives, Synthesis, 2013, 45(18), 2525-2532

2-Phenyl-2-imidazoline Raw materials

- Tert-BUTYL ISOCYANIDE

- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide

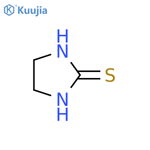

- 2-Imidazolidinethione

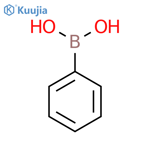

- Phenylboronic acid

- Iodobenzene

- Benzaldehyde

2-Phenyl-2-imidazoline Preparation Products

2-Phenyl-2-imidazoline Verwandte Literatur

-

Michalina Anio?a,Andrzej Katrusiak,Reza Kia CrystEngComm 2012 14 6424

-

Xianhai Tian,Lina Song,Ertong Li,Qiang Wang,Wenquan Yu,Junbiao Chang RSC Adv. 2015 5 62194

-

Myungmo Lee,Young-Ju Lee,Eunyoung Park,Yohan Park,Min Woo Ha,Suckchang Hong,Yeon-Ju Lee,Taek-Soo Kim,Mi-hyun Kim,Hyeung-geun Park Org. Biomol. Chem. 2013 11 2039

-

Shuaishuai Shang,Shenni Li,Changjun Peng,Honglai Liu,Jun Hu J. Mater. Chem. C 2023 11 7397

-

Jing Li,Degong Jia,Zengjing Guo,Yangqing Liu,Yinong Lyu,Yu Zhou,Jun Wang Green Chem. 2017 19 2675

936-49-2 (2-Phenyl-2-imidazoline) Verwandte Produkte

- 59-98-3(Tolazoline)

- 504-74-5(Imidazolidine)

- 930-52-9(2-Ethyl-2-imidazoline)

- 96-45-7(2-Imidazolidinethione)

- 120-93-4(imidazolidin-2-one)

- 5465-96-3(2-Nitroamino-2-imidazoline)

- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))

- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)

Empfohlene Lieferanten

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge